
7H-Selenino(3,2-f)-1-benzothiophen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Selenino(3,2-f)-1-benzothiophen-7-one: is a heterocyclic compound that contains selenium and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Selenino(3,2-f)-1-benzothiophen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of selenophenol with a suitable benzothiophene derivative in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Selenino(3,2-f)-1-benzothiophen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenide derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
7H-Selenino(3,2-f)-1-benzothiophen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 7H-Selenino(3,2-f)-1-benzothiophen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidative Stress Pathways: The compound can influence oxidative stress by modulating the levels of reactive oxygen species.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7H-Selenino(3,2-f)-1-benzofuran-7-one
- Selenopyrano(3,2-f)(1)benzothiol-7-one
Uniqueness
7H-Selenino(3,2-f)-1-benzothiophen-7-one is unique due to its specific combination of selenium and sulfur atoms within a benzothiophene framework
Propriétés
Numéro CAS |
143810-61-1 |
|---|---|
Formule moléculaire |
C11H6OSSe |
Poids moléculaire |
265.20 g/mol |
Nom IUPAC |
selenopyrano[3,2-f][1]benzothiol-7-one |
InChI |
InChI=1S/C11H6OSSe/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H |
Clé InChI |
JPSCVGWKYYRBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)[Se]C2=CC3=C(C=CS3)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


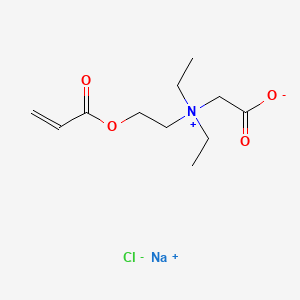
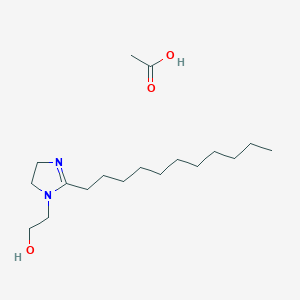

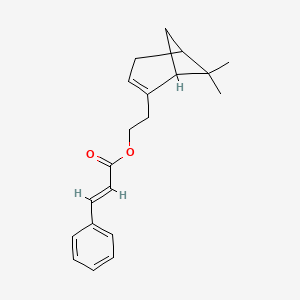
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

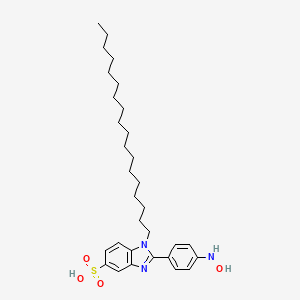



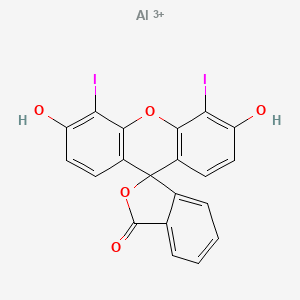

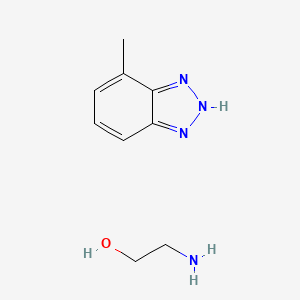
![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
